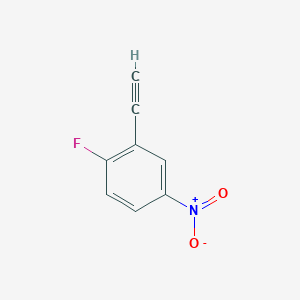
2-Ethynyl-1-fluoro-4-nitrobenzene
Cat. No. B1354641
Key on ui cas rn:
343866-99-9
M. Wt: 165.12 g/mol
InChI Key: MUUOIQZAFWYPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07294635B2
Procedure details


To a solution of 2-ethynyl-1-fluoro-4-nitro-benzene (70 mg, 0.42 mmol, obtained in Example 71) in 3 mL ethanol, 5% Pd/BaSO4 (48 mg) was added. The mixture was hydrogenated at 1 atm for 1.5 hrs. Catalyst was removed by filtering through a celite pad. The filtrate was concentrated to give pure 1-fluoro-4-nitro-2-vinyl-benzene.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[F:12])#[CH:2]>C(O)C.[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[F:12][C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[CH:1]=[CH2:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
70 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=C(C=CC(=C1)[N+](=O)[O-])F
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
48 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Catalyst was removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering through a celite pad
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
